molecular formula C19H18O7 B14715514 5-Hydroxy-3,6,7,8-tetramethoxyflavone CAS No. 15249-62-4

5-Hydroxy-3,6,7,8-tetramethoxyflavone

Cat. No.: B14715514
CAS No.: 15249-62-4
M. Wt: 358.3 g/mol
InChI Key: OIUOWUVXSYPYLM-UHFFFAOYSA-N
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Description

5-Hydroxy-3,6,7,8-tetramethoxyflavone is a naturally occurring flavonoid compound known for its diverse biological activities. It is found in various plants and has been studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3,6,7,8-tetramethoxyflavone typically involves the methylation of 5-hydroxyflavone derivatives. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3,6,7,8-tetramethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted flavones, dihydroflavones, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Hydroxy-3,6,7,8-tetramethoxyflavone involves multiple molecular targets and pathways:

Comparison with Similar Compounds

5-Hydroxy-3,6,7,8-tetramethoxyflavone is unique compared to other flavonoids due to its specific substitution pattern, which contributes to its distinct biological activities. Similar compounds include:

Properties

CAS No.

15249-62-4

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

5-hydroxy-3,6,7,8-tetramethoxy-2-phenylchromen-4-one

InChI

InChI=1S/C19H18O7/c1-22-16-12(20)11-13(21)17(23-2)19(25-4)18(24-3)15(11)26-14(16)10-8-6-5-7-9-10/h5-9,21H,1-4H3

InChI Key

OIUOWUVXSYPYLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=CC=C3)OC)OC)OC

Origin of Product

United States

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